Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
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Overview
Description
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an aniline moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydroxide can yield the desired pyrazole ring .
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Introduction of the Aniline Moiety: : The aniline moiety can be introduced through a nucleophilic substitution reaction. For example, 4-chloro-3-methyl-1-phenyl-1H-pyrazole can be reacted with aniline in the presence of a suitable catalyst to form 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline .
Industrial Production Methods
Industrial production of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
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Substitution: : The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
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Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies .
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Biology: : Pyrazole derivatives, including 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline, have shown potential as enzyme inhibitors and have been investigated for their biological activities .
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Medicine: : The compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antimicrobial agent .
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Industry: : It can be used in the development of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways .
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Pathways Involved: : The compound can affect various biochemical pathways, including those related to inflammation, pain, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxy-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure with a methoxy group instead of a chloro group.
3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Biological Activity
Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-, also known as 4-Chloro-3-(1-methyl-1H-pyrazol-5-yl)benzenamine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a benzene ring substituted with an amine group and a pyrazole moiety, which contributes to its unique properties and potential therapeutic applications.
- Molecular Formula : C10H10ClN3
- Molecular Weight : 207.66 g/mol
- CAS Number : 2091496-44-3
The structure of this compound includes a chloro group at the para position of the benzene ring and a methyl group attached to the pyrazole, influencing its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For example, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancers. Specifically:
- In vitro studies demonstrated that compounds with the 1H-pyrazole scaffold could effectively inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) .
The mechanism by which benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- exerts its biological effects is primarily through interaction with specific biological targets. Notably:
- Tubulin Inhibition : Molecular docking studies suggest that this compound may bind to the colchicine-binding site on tubulin, leading to inhibition of tubulin polymerization and subsequent disruption of mitotic processes in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of benzenamine derivatives is highly dependent on their structural features. The presence of halogen substituents and the pyrazole moiety significantly enhance their pharmacological profiles. A comparison with similar compounds reveals variations in activity:
Compound Name | Structure Features | Unique Aspects |
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3-Chloroaniline | Chlorobenzene derivative | Intermediate in dye synthesis |
4-Chloro-N-(pyrazolyl)aniline | Contains a pyrazole substituent | Known for anti-inflammatory properties |
5-Methylpyrazole | Methylated pyrazole | Exhibits unique reactivity patterns |
Case Studies
- Antitumor Activity : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of benzenamine derivatives to various protein targets. These studies aid in understanding how structural modifications can enhance or diminish biological activity .
Properties
CAS No. |
573712-02-4 |
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Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
3-(4-chloro-2-methylpyrazol-3-yl)aniline |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
InChI Key |
DHFXBEQIXXMTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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